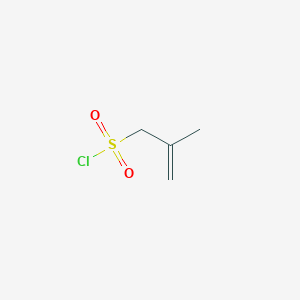

2-Methylprop-2-ene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methylprop-2-ene-1-sulfonyl chloride is an organic compound with the molecular formula C₄H₇ClO₂S and a molecular weight of 154.62 g/mol . It is a sulfonyl chloride derivative, known for its reactivity and utility in various chemical reactions. This compound is often used in organic synthesis and has applications in pharmaceuticals and other industries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methylprop-2-ene-1-sulfonyl chloride can be synthesized through the reaction of 2-methylprop-2-ene-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with an excess of thionyl chloride, resulting in the formation of the sulfonyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methylprop-2-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming sulfonylated products.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF)

Catalysts: Triethylamine (Et₃N), N,N-Dimethylaminopyridine (DMAP)

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Applications De Recherche Scientifique

2-Methylprop-2-ene-1-sulfonyl chloride is widely used in scientific research due to its versatility:

Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules.

Pharmaceutical Development: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is employed in the modification of polymers and the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-methylprop-2-ene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group (SO₂Cl) is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and sulfonothioate bonds. This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methanesulfonyl chloride (CH₃SO₂Cl)

- Benzenesulfonyl chloride (C₆H₅SO₂Cl)

- Tosyl chloride (p-CH₃C₆H₄SO₂Cl)

Uniqueness

2-Methylprop-2-ene-1-sulfonyl chloride is unique due to its branched alkene structure, which provides steric hindrance and influences its reactivity compared to linear sulfonyl chlorides. This structural feature can lead to different reaction pathways and selectivities in synthetic applications .

Activité Biologique

2-Methylprop-2-ene-1-sulfonyl chloride, also known as methallylsulfonyl chloride, is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C4H7ClO2S. It features a sulfonyl chloride functional group attached to a branched alkene structure, which contributes to its reactivity and biological properties. The compound is typically encountered as a colorless liquid with a pungent odor.

The primary biological activity of this compound is attributed to its role as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in bacterial folate biosynthesis, which is essential for the synthesis of nucleic acids and ultimately cell growth. By mimicking para-aminobenzoic acid (PABA), this compound can effectively inhibit DHPS, leading to reduced bacterial proliferation .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Its inhibition of DHPS suggests potential applications in developing new antibiotics, particularly against resistant bacterial strains. The compound's structural similarity to PABA allows it to interfere with bacterial metabolism effectively.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Inhibition Studies : In vitro assays demonstrated that the compound inhibits bacterial growth by targeting the folate synthesis pathway. In particular, studies have shown that concentrations as low as 10 μM can significantly reduce the growth rate of certain bacterial strains .

- Comparative Analysis : A comparative study highlighted the unique properties of this compound against other sulfonamide derivatives. For instance, while sodium 2-methylprop-2-ene-1-sulfonate exhibited minimal antibacterial activity, the sulfonamide derivative showed marked efficacy due to its mechanism as a competitive inhibitor.

- Toxicity Assessments : Toxicological evaluations suggest that while effective against bacteria, further studies are needed to assess the safety profile of this compound in mammalian systems. Preliminary results indicate low cytotoxicity at therapeutic concentrations.

Comparative Analysis with Similar Compounds

A comparative table illustrates the biological activities and unique features of various compounds related to this compound:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Sodium 2-methylprop-2-ene-1-sulfonate | Sulfonate | Minimal antibacterial activity | Water-soluble; used as a reagent |

| N-methylprop-2-ene-1-sulfonamide | Sulfonamide | Similar mechanism as competitive inhibitor | Methyl substitution alters reactivity |

| 2-Methylpropane-2-sulfinamide | Sulfinamide | Lower antibacterial activity | Contains sulfur in a different oxidation state |

This table emphasizes how this compound stands out due to its specific structural characteristics and potent biological activities.

Propriétés

IUPAC Name |

2-methylprop-2-ene-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2S/c1-4(2)3-8(5,6)7/h1,3H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAZFVPADZFXAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.